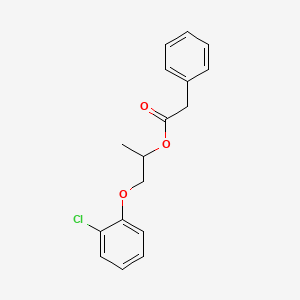
1-(2-Chlorophenoxy)propan-2-yl phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenoxy)propan-2-yl phenylacetate is a chemical compound with the molecular formula C17H17ClO3 It is known for its unique structure, which includes a chlorophenoxy group and a phenylacetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenoxy)propan-2-yl phenylacetate typically involves the reaction of 2-chlorophenol with epichlorohydrin to form 1-(2-chlorophenoxy)propan-2-ol. This intermediate is then esterified with phenylacetic acid to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chlorophenoxy)propan-2-yl phenylacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
1-(2-Chlorophenoxy)propan-2-yl phenylacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Chlorophenoxy)propan-2-yl phenylacetate involves its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes or receptors, leading to various biological effects. The ester group can be hydrolyzed to release phenylacetic acid, which may further participate in metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-2-propanol: A derivative of cumene, used in organic synthesis and as a biomarker.
Phenylacetic acid: A precursor in the synthesis of various pharmaceuticals and chemicals.
Uniqueness
1-(2-Chlorophenoxy)propan-2-yl phenylacetate is unique due to its combination of a chlorophenoxy group and a phenylacetate group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
5436-57-7 |
|---|---|
Formule moléculaire |
C17H17ClO3 |
Poids moléculaire |
304.8 g/mol |
Nom IUPAC |
1-(2-chlorophenoxy)propan-2-yl 2-phenylacetate |
InChI |
InChI=1S/C17H17ClO3/c1-13(12-20-16-10-6-5-9-15(16)18)21-17(19)11-14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3 |
Clé InChI |
GJHDKNPMGVUYHC-UHFFFAOYSA-N |
SMILES canonique |
CC(COC1=CC=CC=C1Cl)OC(=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















